molecular formula C6H14ClNO2 B2748726 (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride CAS No. 167301-82-8

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride

Cat. No.: B2748726
CAS No.: 167301-82-8
M. Wt: 167.63
InChI Key: UJBLPIIKAPQKLR-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride (CAS: 167301-82-8) is a chiral amine salt characterized by a 1,3-dioxolane ring system with two methyl substituents at the 2-position. Its molecular formula is C₆H₁₄ClNO₂, and it has a molecular weight of 167.64 g/mol. The compound is typically synthesized via reactions involving (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine and hydrochloric acid, as demonstrated in protocols for radiosensitizer synthesis .

The 1,3-dioxolane ring confers stability against hydrolysis under physiological conditions, making it valuable in medicinal chemistry for prodrug design and as a chiral building block. Applications include its use in anticancer agents and nitroimidazole-based radiosensitizers, where the dioxolane moiety enhances solubility and bioavailability .

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2)8-4-5(3-7)9-6;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBLPIIKAPQKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167301-82-8
Record name (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with an amine source under acidic conditions to form the desired amine derivative. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amine hydrochloride salt .

Industrial Production Methods

Industrial production of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Solvent Development

One of the prominent applications of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride is in the development of bio-based solvents. A case study highlighted the synthesis of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent. This compound was developed using a method that integrated computational modeling and experimental parameters to assess its viability as a green solvent. The study emphasized the importance of determining Hansen solubility parameters and toxicity testing to ensure that new solvents are not only bio-derived but also functionally proficient and safe for use .

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to synthesize various derivatives and complex molecules. For instance, it has been employed in reactions to create N-substituted derivatives such as N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide, which was synthesized with high yields through a straightforward reaction pathway involving dimethylformamide and triethylamine .

Table 2: Synthesis Reaction Conditions for N-substituted Derivatives

CompoundYield (%)Reaction Conditions
N-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide95DCM, Et₃N at 0°C for 24 hours
Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate-Glycerol-derived synthesis with green chemistry protocols

Biochemical Applications

Research has indicated potential applications of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride in biochemical contexts. Its structural characteristics make it suitable for use in drug design and development as a chiral building block. The compound's ability to form stable interactions with biological targets can enhance the efficacy of pharmaceutical agents.

Case Study: Development of Bio-Based Solvents

A comprehensive study focused on the challenges faced in developing bio-based solvents highlighted (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride's role as a precursor for creating safer alternatives to traditional solvents. The study outlined a systematic approach involving experimental testing and theoretical modeling to evaluate its performance against existing solvents .

Case Study: Synthesis of Functionalized Compounds

Another significant application was demonstrated through the synthesis of various functionalized compounds using (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride as a starting material. The reactions were optimized for yield and efficiency, showcasing its utility in producing valuable chemical intermediates .

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This reactivity allows it to form stable complexes with other molecules, facilitating various biochemical and chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several amines and dioxolane derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Features Applications
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride 167301-82-8 C₆H₁₄ClNO₂ Chiral amine with dioxolane ring; 96% purity (typical) . Anticancer agents, radiosensitizers .
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride 1086265-11-3 C₇H₁₆ClNO₂ Ethylamine extension; enantiomerically pure (S-configuration) . Chiral intermediates in drug synthesis .
Dopamine Hydrochloride 62-31-7 C₈H₁₂ClNO₂ Catecholamine structure; lacks dioxolane ring . Neurotransmitter replacement therapy .
Diphenhydramine Hydrochloride 147-24-0 C₁₇H₂₂ClNO Ethanolamine derivative; aromatic substituents . Antihistamine, sedative .
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine 103883-30-3 C₆H₁₃NO₂ Enantiomer of the parent compound; 98% purity . Asymmetric synthesis .

Key Differences and Research Findings

Chirality and Bioactivity :

  • The (S)-enantiomer of 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanamine hydrochloride shows higher enantiomeric excess (EE >99%) in pharmaceutical intermediates compared to racemic mixtures .
  • In contrast, the parent compound (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride is often used as a racemate, with applications less dependent on stereochemistry .

Stability and Solubility :

  • Dioxolane-containing amines (e.g., 167301-82-8) exhibit superior hydrolytic stability compared to dopamine hydrochloride, which degrades rapidly in aqueous media .
  • The dioxolane ring also enhances lipid solubility, facilitating blood-brain barrier penetration in neuroactive analogs .

Synthetic Utility :

  • Unlike diphenhydramine hydrochloride, which is a final drug product, (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride serves primarily as an intermediate. For example, it is used to synthesize landiolol hydrochloride, a β-blocker .

Toxicity Profile :

  • Dopamine hydrochloride requires strict handling due to catecholamine-induced oxidative stress , whereas dioxolane derivatives like 167301-82-8 show lower acute toxicity in preclinical models .

Biological Activity

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride is C7H15ClN2O2. It features a dioxolane ring structure that contributes to its unique reactivity and interaction with biological targets.

The biological activity of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride primarily involves its interaction with specific enzymes and receptors. The presence of the methanamine group allows for the formation of hydrogen bonds and electrostatic interactions with active sites on target molecules. This can modulate biochemical pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

  • Enzyme Inhibition : It has been studied for its potential to inhibit certain enzymes involved in metabolic pathways. For instance, its structural configuration may allow it to act as a competitive inhibitor for enzymes like purine nucleoside phosphorylase (PNP) .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of dioxolane compounds can exhibit antimicrobial activity, making them candidates for further investigation in treating infections.
  • Solvent Properties : As a bio-based solvent, it has been explored for its effectiveness in reducing toxicity in chemical processes while maintaining functional proficiency .

Comparative Studies

To better understand the biological activity of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride, it is useful to compare it with similar compounds. The following table summarizes key properties and activities of related compounds:

Compound NameMolecular FormulaBiological ActivityNotes
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine HClC7H15ClN2O2Enzyme inhibition; potential antimicrobialUnique dioxolane structure
(6,6-Dimethyl-1,4-dioxan-2-yl)methanamine HClC7H15ClNSimilar enzyme inhibitionDifferent dioxane ring structure
Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonateC8H16O4Solvent properties; lower toxicityExplored as a green solvent alternative

Case Studies

  • Enzyme Activity Study : A study investigated the inhibitory effects of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride on PNP. Results indicated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent in purine metabolism disorders .
  • Antimicrobial Testing : In vitro tests showed that derivatives of this compound exhibited varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The structure-function relationship was analyzed to determine which modifications enhanced efficacy .
  • Solvent Development : A case study highlighted the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent. This research emphasized the importance of evaluating both functional performance and toxicity during solvent selection processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves reacting the free base (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine with HCl under controlled conditions. Evidence from analogous compounds suggests that using trimethyl orthoacetate as a reagent under gentle reflux (3 hours) achieves high yields (~90%) . Key factors include stoichiometric ratios, solvent choice (e.g., methanol or ethanol), and purification via reduced-pressure evaporation. Confirm purity using 1^1H/13^13C NMR (e.g., δ 1.36 ppm for methyl groups) .

Q. How can researchers characterize the hydrochloride salt’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by:

  • Dissolving the compound in buffered solutions (pH 1–12) and monitoring degradation via HPLC with a C18 column.
  • Exposing solid samples to 40–60°C for 4 weeks and analyzing mass loss (TGA) and crystallinity (PXRD).
  • Compare results to structurally similar hydrochlorides (e.g., diphenhydramine HCl), which show hygroscopicity and pH-dependent hydrolysis .

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

  • Answer : A tiered approach is recommended:

  • Primary : 1^1H NMR (e.g., δ 4.13–4.18 ppm for dioxolane protons) and FT-IR (N-H stretch ~2500 cm1^{-1}).
  • Secondary : Mass spectrometry (ESI-MS) for molecular ion detection (e.g., [M+H]+^+ at m/z 178.1).
  • Advanced : Single-crystal X-ray diffraction (SHELX refinement) to resolve stereochemistry .

Advanced Research Questions

Q. How does the dioxolane ring’s stereochemistry influence the compound’s pharmacological interactions?

  • Methodological Answer : The 4-position’s stereochemistry (R/S) affects binding to targets like G-protein-coupled receptors. To study:

  • Synthesize enantiomers via chiral auxiliaries (e.g., (R)-BINOL) and compare activity using radioligand assays.
  • Reference Landiolol Hydrochloride, where the (S)-dioxolane configuration enhances β-blockade .
  • Computational docking (AutoDock Vina) can predict binding affinities to receptors like adrenergic α2_2 .

Q. What strategies resolve contradictions in solubility data reported for this compound?

  • Answer : Discrepancies arise from polymorphic forms or residual solvents. Address by:

  • Performing dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Testing solubility in aprotic solvents (DMSO, DMF) vs. water using nephelometry.
  • Cross-validate with PubChem data, noting that hydrochloride salts typically exhibit >50 mg/mL in water .

Q. How can researchers design experiments to probe the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Use liver microsomes (human/rat) incubated with the compound (1–10 µM) and NADPH.
  • Quantify parent compound depletion via LC-MS/MS over 60 minutes.
  • Compare to structurally related amines (e.g., diphenhydramine), which show CYP2D6-mediated oxidation .

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